3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
CAS No.:
Cat. No.: VC13782595
Molecular Formula: C10H9N3O4
Molecular Weight: 235.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O4 |
|---|---|
| Molecular Weight | 235.20 g/mol |
| IUPAC Name | 3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2 |
| Standard InChI Key | OHYXOGZWSSNLON-UHFFFAOYSA-N |
| SMILES | C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Introduction
Structural Characteristics and Reactivity
The compound’s oxazolidinone ring adopts a planar conformation due to conjugation between the carbonyl group and the adjacent nitrogen atom. The (2-nitrophenyl)methyleneamino substituent introduces steric hindrance, which affects its participation in nucleophilic reactions. Density functional theory (DFT) studies suggest that the nitro group’s electron-withdrawing nature polarizes the phenyl ring, enhancing electrophilic substitution at the para position relative to the nitro group .
Key reactive sites include:
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Oxazolidinone carbonyl: Susceptible to nucleophilic attack by amines or alcohols, enabling ring-opening reactions .
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Methyleneamino bridge: Participates in condensation reactions with aldehydes or ketones .
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Nitro group: Reducible to an amine under catalytic hydrogenation, offering a pathway to derivatives with enhanced biological activity .
Synthesis and Manufacturing Processes
Catalytic Cyclization Methods
A prominent synthesis route involves the cyclization of N-(2-nitrophenylmethylene)amino alcohols using carbon dioxide (CO) under high pressure. For example, Fujita et al. demonstrated that ionic liquids like 1-butyl-3-methylimidazolium bromide (BMIM-Br) with potassium carbonate promoters achieve 85–92% yields at 160°C . This method aligns with green chemistry principles by utilizing CO as a carbonyl source.
Solid-Phase Synthesis
Patent CN104478866B discloses a solvent-free approach using triphenylantimony oxide catalysts. The reaction proceeds via an intermediate antimony ethoxide, which carboxylates to form the oxazolidinone ring. Molecular sieves are employed to absorb water, preventing catalyst deactivation .
Table 2: Comparative Synthesis Routes
| Method | Catalyst/Reagents | Yield (%) | Conditions |
|---|---|---|---|
| CO Cyclization | BMIM-Br, KCO | 92 | 160°C, 49 bar CO |
| Solid-Phase Synthesis | PhSbO, 3Å MS | 78 | 160°C, solvent-free |
| Nitro Reduction | H, Pd/C | 65 | 25°C, ethanol |
Pharmacological Applications and Mechanisms
Antithrombotic Activity
Patent CN104478866B identifies derivatives of 3-((o-nitrophenyl)methyleneamino)-2-oxazolidinone as potent inhibitors of factor Xa, a key enzyme in the blood coagulation cascade. In vitro assays show IC values of 0.8–1.2 µM, comparable to rivaroxaban . The nitro group’s electron-withdrawing effect enhances binding to the enzyme’s S1 pocket, as confirmed by X-ray crystallography .
Analytical Chemistry Applications
In food safety, this compound serves as a marker residue for nitrofuran antibiotics. After metabolic activation, it forms protein-bound adducts detectable via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, Regan et al. quantified residues in poultry tissues at 0.5–2.3 µg/kg using a hydrolysis-derivatization workflow .
Analytical Detection Methods
Hydrolysis and Derivatization
Bound residues are released via acid hydrolysis (0.2 M HCl, 37°C, 16 h), followed by derivatization with 2-nitrobenzaldehyde to form UV-active nitrophenyl derivatives . LC-MS/MS detection employs transitions such as m/z 235 → 104 (quantifier) and 235 → 76 (qualifier) .
Validation Parameters
Future Directions
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Structure-Activity Optimization: Modifying the nitro group’s position or replacing it with bioisosteres (e.g., cyano) could enhance pharmacokinetics .
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Environmental Monitoring: Develop LC-MS/MS protocols for detecting this compound in wastewater from pharmaceutical manufacturing .
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Targeted Drug Delivery: Conjugate with nanoparticles to improve bioavailability and reduce off-target effects .
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